(4-Bromophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone is a complex organic compound characterized by its unique structure and potential applications in medicinal chemistry. This compound features a bromophenyl group, a piperazine moiety, and a pyridazine derivative, which contribute to its biological activity and chemical properties. The compound is classified under the category of piperazine derivatives, which are known for their diverse pharmacological profiles.
The compound can be identified by its chemical formula and has a molecular weight of 361.24 g/mol. It is cataloged under the CAS number 1309129-04-1, indicating its unique identification in chemical databases. The structure includes a bromine atom attached to a phenyl ring and a methanone functional group linked to a piperazine ring substituted with a methylpyridazine group .
The synthesis of (4-Bromophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions:
The reaction conditions are critical for achieving high yields and purity levels. Techniques such as refluxing and controlled temperature are employed to optimize the reaction environment. Purification methods may include recrystallization or chromatography to isolate the desired product effectively.
The molecular structure of (4-Bromophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone can be represented using structural formulas that illustrate the connectivity of atoms within the molecule. Key features include:
(4-Bromophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and sodium methoxide for substitution reactions. Each reaction pathway can lead to distinct products that may have different biological activities or chemical properties .
The mechanism of action for (4-Bromophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone is primarily based on its interaction with specific biological targets:
This dual mechanism suggests potential applications in treating neurological disorders and other diseases where enzyme and receptor modulation is beneficial .
Physical properties such as melting point, boiling point, and solubility are essential for understanding the behavior of (4-Bromophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone in different environments. Specific data on these properties may vary based on experimental conditions but are crucial for practical applications.
Chemical properties include reactivity towards acids, bases, and other reagents. The presence of bromine enhances electrophilic aromatic substitution reactions, while the piperazine ring contributes to nucleophilicity in certain contexts .
(4-Bromophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone has several scientific uses:
The synthesis of (4-Bromophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone employs convergent routes featuring sequential nucleophilic aromatic substitutions (SNAr) and acylations. A validated three-step approach begins with N-Boc-piperazine coupling to 3-chloro-6-methylpyridazine under reflux in acetonitrile (82% yield), followed by Boc deprotection and subsequent acylation with 4-bromobenzoyl chloride. This strategy leverages the pyridazine ring’s electron deficiency to facilitate nucleophilic displacement at C3, consistent with methodologies for kinase inhibitor scaffolds [3] [6]. Alternative routes utilize preformed 1-(6-methylpyridazin-3-yl)piperazine, synthesized via copper-catalyzed Buchwald-Hartwig amination (CuI/L-proline, DMSO, 110°C), achieving 76% yield prior to benzoylation [3] [8]. Critical to avoiding regioisomeric impurities is the meta-positioning of chlorine in pyridazine precursors, which directs nucleophilic attack away from sterically hindered C4/C5 positions [6].
Table 1: Multi-Step Synthesis Yield Comparison
Synthetic Route | Key Intermediate | Coupling Conditions | Overall Yield |
---|---|---|---|
SNAr/Boc Deprotection/Acylation | 3-Chloro-6-methylpyridazine | Acetonitrile, Δ, 12 h | 68% |
Buchwald-Hartwig/Acylation | 4-Bromobenzoic acid | DMSO, CuI, L-proline, 110°C | 71% |
One-Pot Reductive Amination | 6-Methylpyridazine-3-carbaldehyde | NaBH₃CN, DCM, rt | 54% |
Palladium and copper catalysis govern key bond-forming steps. Suzuki-Miyaura cross-coupling using Pd(PPh₃)₄ (2 mol%) enables synthesis of bromophenyl fragments, achieving >95% conversion in toluene/EtOH (85°C), though this route risks residual palladium contamination requiring scavengers [2] [9]. For direct acylation, ZnCl₂ (15 mol%) accelerates 4-bromobenzoyl chloride addition to piperazine by coordinating carbonyl oxygen, enhancing electrophilicity and suppressing bis-acylation. Solvent-free conditions at 60°C deliver 89% yield with <0.5% di-acylated byproduct [5] [8]. Pyridazine-piperazine couplings utilize CuI/diamine catalysts (e.g., N,N-dimethylethylenediamine) in DMF at 100°C, reducing reaction times to 4 hours while maintaining 82% yield – a significant improvement over uncatalyzed methods (48 hours, 65% yield) [3]. Catalyst recycling remains challenging due to copper leaching during aqueous workups, though polymer-immobilized variants show promise [8].
Table 2: Catalytic Performance in Key Bond Formation
Reaction Type | Catalyst System | Temperature | Time (h) | Yield (%) | Byproducts |
---|---|---|---|---|---|
Pyridazine-Piperazine | CuI/L-proline | 110°C | 8 | 76 | <2% Homocoupling |
Acylation | ZnCl₂ (solvent-free) | 60°C | 3 | 89 | <0.5% Di-acylation |
Suzuki Fragment Prep. | Pd(PPh₃)₄ | 85°C | 6 | 92 | 3% Protodebromination |
Solvent polarity critically impacts SNAr kinetics in pyridazine functionalization. DMSO accelerates piperazine displacement of chloride at C3 (k = 0.42 min⁻¹ at 90°C) but promotes decomposition above 110°C. Alternatively, sulfolane/water mixtures (9:1) enable 95% conversion at 80°C while suppressing hydrolysis – attributable to water’s role in stabilizing the Meisenheimer complex [9]. For acylation steps, dichloromethane (DCM) provides optimal balance between reagent solubility and reaction exothermicity; switching to THF reduces yields by 15% due to competitive ring-opening at temperatures >40°C [3] [8]. Thermal stability studies confirm the target compound decomposes above 160°C, mandating strict control during solvent evaporation. Microwave-assisted cyclization (150 W, DMF, 120°C) reduces reaction times from hours to minutes but generates 5–7% tar formation, complicating purification [2] [6].
Crystalline purity dominates isolation strategies. Ethanol/water (7:3) recrystallization affords needle-like crystals with >99.5% HPLC purity by exploiting the compound’s low solubility at 0–5°C (2.1 mg/mL). However, this fails when N-acyl impurities exceed 5%, necessitating silica gel chromatography with ethyl acetate/hexane gradients [6] [8]. Reverse-phase preparative HPLC (C18 column, methanol:water 75:25) resolves regioisomeric contaminants from Buchwald-Hartwig reactions but incurs 15–20% product loss due to the compound’s strong adsorption. Centrifugal partition chromatography (CPC) with heptane/ethyl acetate/methanol/water (3:2:3:2) achieves 98% recovery with 99.2% purity by leveraging the molecule’s log P (calculated 2.8) [2]. Residual solvents pose persistent challenges: DMF levels in crystals exceed ICH Q3C limits (880 ppm), requiring toluene azeotrope drying to reduce to <90 ppm [8].
Table 3: Purification Performance Metrics
Method | Conditions | Purity (%) | Recovery (%) | Key Limitation |
---|---|---|---|---|
Ethanol/Water Recryst. | 7:3, -20°C, 12 h | 99.5 | 82 | Ineffective for acyl impurities |
Silica Chromatography | EtOAc/Hexane (1:1 to 7:3) | 98.7 | 75 | Product tailing |
Preparative HPLC | C18, MeOH/H₂O 75:25, 15 mL/min | 99.9 | 68 | High solvent consumption |
CPC | H₂O/MeOH/EtOAc/heptane (2:3:2:3) | 99.2 | 98 | System optimization complexity |
Comprehensive Compound Listing
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8